molecular formula C7H8ClF2N B2394286 4-(Difluoromethyl)aniline hydrochloride CAS No. 1980063-54-4

4-(Difluoromethyl)aniline hydrochloride

Cat. No.: B2394286
CAS No.: 1980063-54-4
M. Wt: 179.59
InChI Key: ONCQIBIEQYPTRG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2N. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a difluoromethyl group attached to the aniline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)aniline hydrochloride typically involves the introduction of a difluoromethyl group to an aniline precursor. One common method is the reaction of 4-nitroaniline with difluoromethylating agents under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

4-(Difluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)aniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(difluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4,7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCQIBIEQYPTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980063-54-4
Record name 4-(Difluoromethyl)aniline hydrochloride, tech
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